8R-hydroxylobel-9-ene

Description

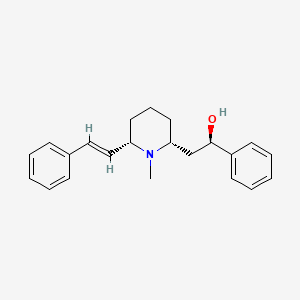

8R-Hydroxylobel-9-ene is a des-keto analog of lobeline, a naturally occurring alkaloid derived from Lobelia inflata. Structurally, it retains the lobeline scaffold but lacks the ketone group at position 9, with a hydroxyl group at the 8R configuration . This modification significantly alters its pharmacological profile compared to lobeline and related derivatives.

Properties

Molecular Formula |

C22H27NO |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

(1R)-2-[(2R,6S)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol |

InChI |

InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m0/s1 |

InChI Key |

IKYXUFYHDWVXST-OWHMEISOSA-N |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1/C=C/C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8R-hydroxylobel-9-ene typically involves multiple steps, starting from commercially available precursors. The process includes the formation of key intermediates through various chemical reactions such as alkylation, reduction, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8R-hydroxylobel-9-ene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8R position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond at the 9-ene position can be reduced to form saturated derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 8R-hydroxylobel-9-ene involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors and neurotransmitter transporters. The compound binds to these targets, modulating their activity and influencing synaptic transmission. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Pharmacological Targets :

- VMAT2 (Vesicular Monoamine Transporter 2): Moderate affinity (Ki = 5.16 μM) .

- SERT (Serotonin Transporter) : High potency (Ki = 44 nM) .

- DAT (Dopamine Transporter) : Moderate selectivity (Ki = 860 nM) .

The 8R stereochemistry is critical for its activity, distinguishing it from enantiomers like 8S-hydroxylobel-9-ene, which lacks detailed affinity data but is structurally cataloged .

Comparison with Structurally Similar Compounds

The pharmacological effects of lobeline derivatives depend on structural modifications, particularly at oxygen functionalities and aromatic substituents. Below is a comparative analysis of 8R-hydroxylobel-9-ene with key analogs:

Structural and Pharmacological Profiles

| Compound | VMAT2 Ki (μM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity Profile | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 5.16 | 44 | 860 | SERT > DAT > VMAT2 | Des-keto, 8R-hydroxyl configuration |

| Lobeline | 2.76 | Not reported | Not reported | VMAT2, α4β2/α7 nAChRs | Ketone at C9, two phenyl rings |

| Lobelane | 0.97 | Not reported | Not reported | VMAT2-selective | Oxygen functionalities removed |

| 1-NAP-Lobelane | 0.63 | Not reported | Not reported | VMAT2-selective | 1-Naphthyl substituents |

| 10S-Hydroxylobel-7-ene | 6.06 | Not reported | Not reported | VMAT2, SERT/DAT (moderate) | Des-keto, 10S-hydroxyl configuration |

Key Findings

VMAT2 Selectivity vs. Monoamine Transporter Activity: Lobelane and 1-NAP-lobelane exhibit enhanced VMAT2 selectivity (Ki < 1 μM) due to removal of oxygen groups and aromatic substitutions . In contrast, this compound shows reduced VMAT2 affinity (Ki > 5 μM) but gains high SERT/DAT activity, suggesting that des-keto modifications shift selectivity toward monoamine transporters .

Stereochemical Influence :

- The 8R configuration in this compound is essential for SERT potency (Ki = 44 nM), whereas its enantiomer (8S-hydroxylobel-9-ene) is pharmacologically distinct but poorly characterized .

Therapeutic Implications: VMAT2-selective analogs (e.g., lobelane) may target disorders like substance abuse, where vesicular monoamine modulation is critical. this compound, with its SERT/DAT dominance, could be explored for depression or Parkinson’s disease, where serotonin and dopamine reuptake inhibition is therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.